molecular formula C14H17NO2 B8657446 5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester CAS No. 110511-03-0

5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester

Cat. No.: B8657446
CAS No.: 110511-03-0
M. Wt: 231.29 g/mol
InChI Key: MQILIHHNHVIYEF-UHFFFAOYSA-N
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Description

5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

110511-03-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-(benzylideneamino)hex-5-enoate

InChI

InChI=1S/C14H17NO2/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3

InChI Key

MQILIHHNHVIYEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC=C)N=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve diisopropylamine (15.4 mL, 110 mmol) in tetrahydrofuran (250 mL), place under a nitrogen atmosphere and cool to -78° C. Add n-butyllithium (39 mL of a 2.7M solution in hexane, 105 mmol). Stir for 30 minutes and add, by dropwise addition, a solution of N-(phenylmethylene)glycine methyl ester (17.7 g, 100 mmol) in tetrahydrofuran (25 mL). Stir for 15 minutes and add 4-bromobutene (13.5 g, 100 mmol) and allow to warm slowly to room temperature. Add hexamethylphosphoramide (20 mL, 100 mmol) and stir under a nitrogen atmosphere for 3 hours. Pour into water, extract into ethyl ether and wash with brine several times. Dry (MgSO4) and evaporate the solvent in vacuo to give the title compound as an amber oil (25 g).
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15.4 mL
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13.5 g
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20 mL
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Synthesis routes and methods II

Procedure details

Dissolve diisopropylamine (15.4 mL, 110 mmol) in tetrahydrofuran (250 mL), place under a nitrogen atmosphere and cool to -78° C. Add n-butyllithium (39 mL of a 2.7M solution in hexane, 105 mmol). Stir for 30 minutes and add, by dropwise addition, a solution of N-(phenylmethylene)glycine methyl ester (17.7 g, 100 mmol) in tetrahydrofuran (25 mL). Stir for 15 minutes and add 4-bromobutene (13.5 g, 100 mmol) and allow to warm slowly to room temperature. Add hexamethylphosmhoramide (20 mL, 100 mmol) and stir under a nitrogen atmosphere for 3 hours. Pour into water, extract into ethyl ether and wash with brine several times. Dry (MgSO4) and evaporate the solvent in vacuo to give the title compound as an amber oil (25 g).
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15.4 mL
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reactant
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250 mL
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solvent
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reactant
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solution
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17.7 g
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13.5 g
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0 (± 1) mol
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25 mL
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Synthesis routes and methods III

Procedure details

In step a, the N-(phenylmethylene)glycine methyl ester of structure 55 can be treated with one equivalent of a non-nucleophilic base, such as lithiumdiisopropylamide, in a suitable aprotic solvent, such as tetrahydrofuran, followed by addition of a 4-halobutene of structure 56 to give 2-(3-butenyl)-N-(phenylmethylene)glycine methyl ester of structure 57.
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4-halobutene
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